4-[(4-fluoro-2-nitrophenoxy)methyl]-1-methyl-1H-pyrazole
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Overview
Description
4-[(4-fluoro-2-nitrophenoxy)methyl]-1-methyl-1H-pyrazole: is a chemical compound with the following structural formula:
CH3OC6H4B(OH)2
It consists of a pyrazole ring (1H-pyrazole) substituted with a methyl group and a phenylboronic acid moiety. The compound’s systematic name reflects its substituents: the 4-fluoro-2-nitrophenoxy group attached to the pyrazole ring via a methylene bridge.
Preparation Methods
Synthetic Routes:
Suzuki-Miyaura Cross-Coupling Reactions: This method involves coupling an arylboronic acid (such as our compound) with an aryl halide (e.g., aryl bromide or aryl chloride) using a palladium catalyst.
Pd-Catalyzed Direct Arylation: In this approach, the compound can be synthesized directly by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Ruthenium-Catalyzed Direct Arylation: Similar to the Pd-catalyzed method, this route involves direct arylation of the pyrazole ring using a ruthenium catalyst.
Industrial Production:
The industrial-scale production of this compound likely involves optimized versions of the above synthetic routes, ensuring efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a versatile building block in organic synthesis.
Biology: May serve as a probe or ligand in biological studies.
Medicine: Investigated for potential pharmacological activities.
Industry: Employed in the development of new materials or catalysts.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, leading to biological effects. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have specific information on closely related compounds, you can explore other pyrazole derivatives or phenylboronic acids for comparison.
Properties
IUPAC Name |
4-[(4-fluoro-2-nitrophenoxy)methyl]-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3/c1-14-6-8(5-13-14)7-18-11-3-2-9(12)4-10(11)15(16)17/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUXXNJKQQIBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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